molecular formula C7H10F2O2 B2467060 (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2287247-58-7

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B2467060
CAS RN: 2287247-58-7
M. Wt: 164.152
InChI Key: WYYCRGGVHHJTTI-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of ornithine decarboxylase (ODC). ODC is the first enzyme in the polyamine biosynthetic pathway and plays a crucial role in cell proliferation, differentiation, and apoptosis. DFMO has been extensively studied for its potential use in cancer therapy, particularly for the treatment of neuroblastoma and colorectal cancer.

Scientific Research Applications

    Chiral Gels

    • Researchers have explored chiral gels derived from secondary ammonium salts of (1R,3S)-(+)-camphoric acid . These gels are formed based on supramolecular synthon rationale. Out of seven salts prepared, two demonstrated moderate gelation abilities. Characterization techniques included differential scanning calorimetry, table-top rheology, scanning electron microscopy, single crystal, and powder X-ray diffraction. However, further understanding of the integrated aspects associated with gelation phenomena remains an ongoing challenge.

properties

IUPAC Name

(1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5H,1-2H3,(H,10,11)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCRGGVHHJTTI-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

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